molecular formula C19H18FNO4 B11491260 N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

Cat. No.: B11491260
M. Wt: 343.3 g/mol
InChI Key: IMXDHGLGEWKXEJ-UHFFFAOYSA-N
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Description

N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxin ring: This involves the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.

    Introduction of the butanoyl group: This step is achieved through acylation reactions using butanoyl chloride in the presence of a base such as pyridine.

    Attachment of the fluorobenzamide moiety: This final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide
  • N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

Uniqueness

N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, may enhance its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H18FNO4

Molecular Weight

343.3 g/mol

IUPAC Name

N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

InChI

InChI=1S/C19H18FNO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,21,23)

InChI Key

IMXDHGLGEWKXEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCCO2

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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